

Commercial Suppliers and Application of trans-Zeatin-d5 in Research and Development

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Compound of Interest

Compound Name: *trans-Zeatin-d5*

Cat. No.: B15142293

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial suppliers for **trans-Zeatin-d5**, a deuterated internal standard crucial for accurate quantification in bioanalytical studies. It further details its application with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, essential for drug development and pharmacokinetic studies.

Introduction to trans-Zeatin-d5

Trans-Zeatin is a naturally occurring cytokinin, a class of plant hormones that regulate cell division and differentiation.^{[1][2]} Its deuterated analog, **trans-Zeatin-d5**, serves as an ideal internal standard for quantitative analysis of trans-Zeatin in complex biological matrices. The use of a stable isotope-labeled internal standard like **trans-Zeatin-d5** is critical in LC-MS/MS-based bioanalysis to correct for variability in sample preparation, chromatography, and mass spectrometric response, thereby ensuring the accuracy and precision of the results.^{[3][4]}

Commercial Suppliers of trans-Zeatin-d5

Several reputable suppliers offer high-purity **trans-Zeatin-d5** for research and development purposes. The table below summarizes key quantitative data from prominent suppliers to facilitate easy comparison.

Supplier	Catalog Number	Purity	Isotopic Purity	Storage	Stability
Cayman Chemical	28534	≥98%	≥99% deuterated forms (d1-d5)	-20°C	≥ 4 years
MedChemExpress	HY-19700S	99.20%	Not specified	-80°C (6 months), -20°C (1 month)	Not specified

Application: Quantitative Analysis of an Analyte in Human Plasma using LC-MS/MS with **trans-Zeatin-d5** as an Internal Standard

This section provides a detailed protocol for the quantification of a hypothetical analyte in human plasma, employing **trans-Zeatin-d5** as an internal standard. This protocol is a representative example and may require optimization for specific analytes and instrumentation.

Experimental Protocol

1. Materials and Reagents:

- Blank human plasma (K2-EDTA)
- Analyte of interest (certified reference standard)
- **trans-Zeatin-d5** (internal standard) from a commercial supplier
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (ultrapure, LC-MS grade)

- 96-well plates and sealing mats

2. Preparation of Stock and Working Solutions:

- Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in methanol.
- Internal Standard Stock Solution (1 mg/mL): Dissolve **trans-Zeatin-d5** in methanol.
- Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 acetonitrile:water to prepare calibration standards and quality control (QC) samples.
- Internal Standard Working Solution (100 ng/mL): Dilute the **trans-Zeatin-d5** stock solution with 50:50 acetonitrile:water.

3. Sample Preparation (Protein Precipitation):

- Pipette 50 μ L of human plasma (blank, calibration standard, or QC sample) into a 96-well plate.
- Add 200 μ L of the internal standard working solution (containing 100 ng/mL of **trans-Zeatin-d5** in acetonitrile) to each well.
- Seal the plate and vortex for 2 minutes at high speed to precipitate plasma proteins.
- Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
- Carefully transfer 100 μ L of the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).

- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution:
 - 0-0.5 min: 5% B
 - 0.5-2.5 min: Linear gradient from 5% to 95% B
 - 2.5-3.0 min: Hold at 95% B
 - 3.0-3.1 min: Return to 5% B
 - 3.1-4.0 min: Re-equilibrate at 5% B
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40°C
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
 - Analyte: To be determined based on the specific compound.
 - trans-Zeatin (for reference): Precursor ion (m/z) 220.1 -> Product ion (m/z) 136.1
 - **trans-Zeatin-d5** (Internal Standard): Precursor ion (m/z) 225.1 -> Product ion (m/z) 136.1

5. Data Analysis and Quantification:

The concentration of the analyte in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (**trans-Zeatin-d5**). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the analyte in the QC and unknown samples are then interpolated from this calibration curve.

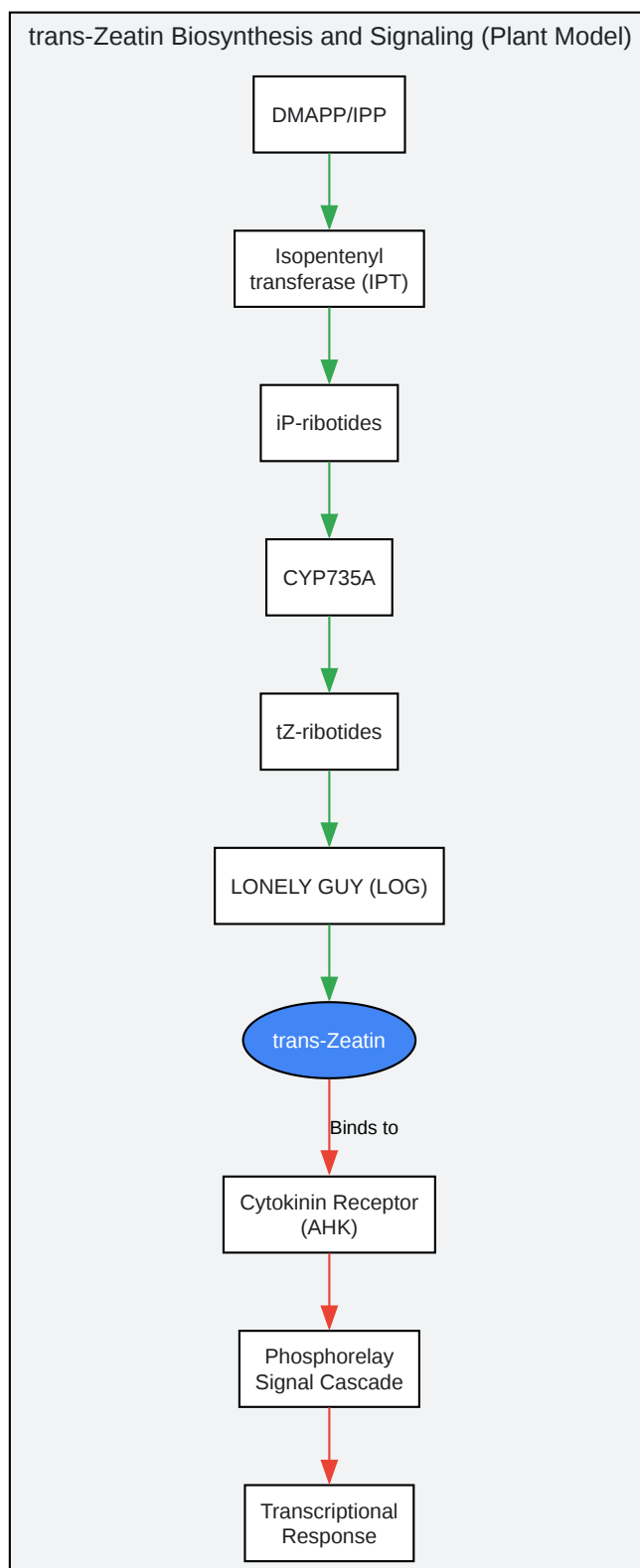
Bioanalytical Method Validation

For use in regulated studies, the described LC-MS/MS method must be validated according to regulatory guidelines from agencies such as the FDA or EMA.^{[4][5][6]} Key validation parameters include:

- **Selectivity and Specificity:** The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
- **Accuracy and Precision:** The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
- **Calibration Curve and Linearity:** The relationship between the instrumental response and the known concentration of the analyte.
- **Lower Limit of Quantification (LLOQ):** The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
- **Matrix Effect:** The alteration of ionization efficiency by the presence of co-eluting matrix components.
- **Recovery:** The efficiency of the extraction procedure.
- **Stability:** The stability of the analyte in the biological matrix under different storage and processing conditions.

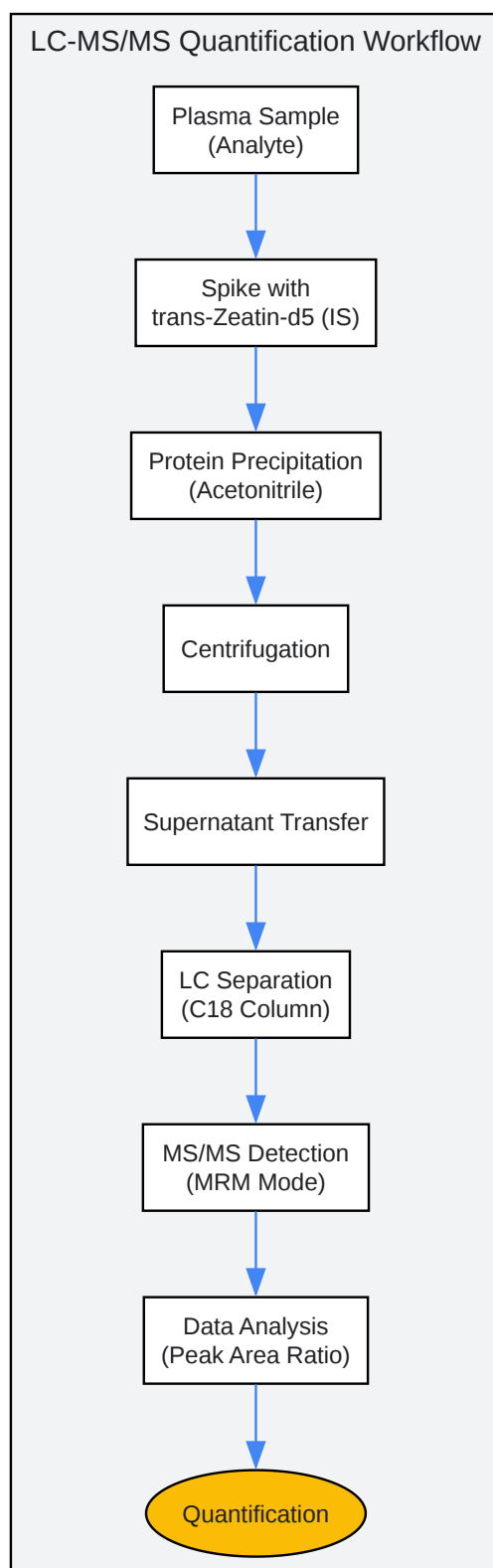
Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.



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Caption: Simplified signaling pathway of trans-Zeatin in plants.



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Caption: Experimental workflow for analyte quantification in plasma.

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